

In-Depth Technical Guide to trans-4-Butylcyclohexanecarboxylic Acid

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Compound of Interest

Compound Name:	<i>trans-4-Butylcyclohexanecarboxylic Acid</i>
CAS No.:	71101-89-8
Cat. No.:	B1271016

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical and biological properties of **trans-4-Butylcyclohexanecarboxylic acid**. The information is intended to support research and development activities by providing key data points, experimental methodologies, and visual representations of its biological context and synthesis.

Core Properties and Data

trans-4-Butylcyclohexanecarboxylic acid, also known as Buciclic acid, is a substituted cyclohexanecarboxylic acid.^[1] Its core properties are summarized below.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **trans-4-Butylcyclohexanecarboxylic acid** are presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.

Property	Value	Source(s)
IUPAC Name	trans-4-butylcyclohexane-1-carboxylic acid	[2]
CAS Number	38289-28-0	[3]
Molecular Formula	C ₁₁ H ₂₀ O ₂	[3]
Molecular Weight	184.279 g/mol	[3][4]
Melting Point	37 °C	[3][5]
Boiling Point	287.7 °C at 760 mmHg	[3][5]
Density	0.973 g/cm ³	[3][5]
pKa (Predicted)	4.92 ± 0.10	[3]
Refractive Index	1.465	[3]
Flash Point	138.6 °C	[3]
Vapor Pressure	0.000623 mmHg at 25°C	[3]

Solubility Profile

The solubility of a compound is critical for its use in biological assays and as a potential therapeutic agent.

Solvent	Solubility	Source(s)
DMSO	Slightly Soluble	[3]
Methanol	Slightly Soluble	[3]

Spectroscopic Data (Representative)

Specific spectroscopic data for **trans-4-Butylcyclohexanecarboxylic acid** is not readily available in public databases. Therefore, data for the structurally similar compound, trans-4-tert-Butylcyclohexanecarboxylic acid (CAS: 943-29-3), is provided as a representative example to illustrate the expected spectral features.[6]

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and a strong C=O stretching band.[7]

- O-H Stretch: A very broad absorption is expected in the range of 3300-2500 cm^{-1} , which is characteristic of the hydrogen-bonded carboxyl group.[7]
- C-H Stretch: Aliphatic C-H stretching absorptions are expected just below 3000 cm^{-1} .
- C=O Stretch: A strong carbonyl stretch is anticipated between 1760-1690 cm^{-1} . [7]
- C-O Stretch & O-H Bend: A C-O stretch is expected between 1320-1210 cm^{-1} and O-H bending vibrations in the 1440-1395 cm^{-1} and 950-910 cm^{-1} regions.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton on the carboxylic acid group is expected to be a broad singlet far downfield, typically above 10 ppm. The protons on the cyclohexane ring and the butyl group would appear in the upfield region (approximately 0.8-2.5 ppm). The proton on the carbon bearing the carboxyl group (methine proton) would be deshielded relative to the other ring protons.
- ^{13}C NMR: The carbonyl carbon of the carboxylic acid is the most downfield signal, typically in the range of 175-185 ppm. The carbons of the cyclohexane ring and the butyl group would appear in the upfield region (approximately 10-50 ppm).

Mass Spectrometry (MS)

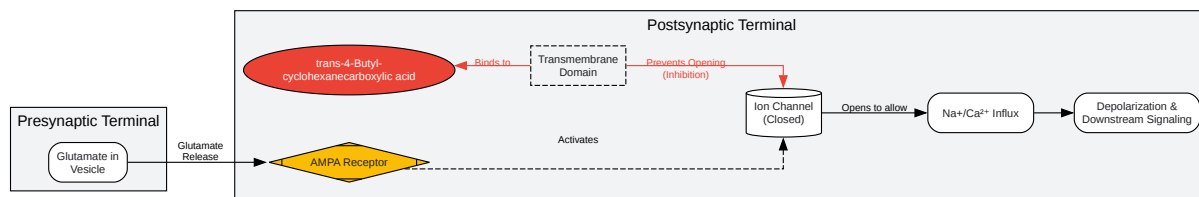
The electron ionization mass spectrum would be expected to show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (184.1463 m/z). [4] Common fragmentation patterns would include the loss of the butyl group and cleavage of the cyclohexane ring.

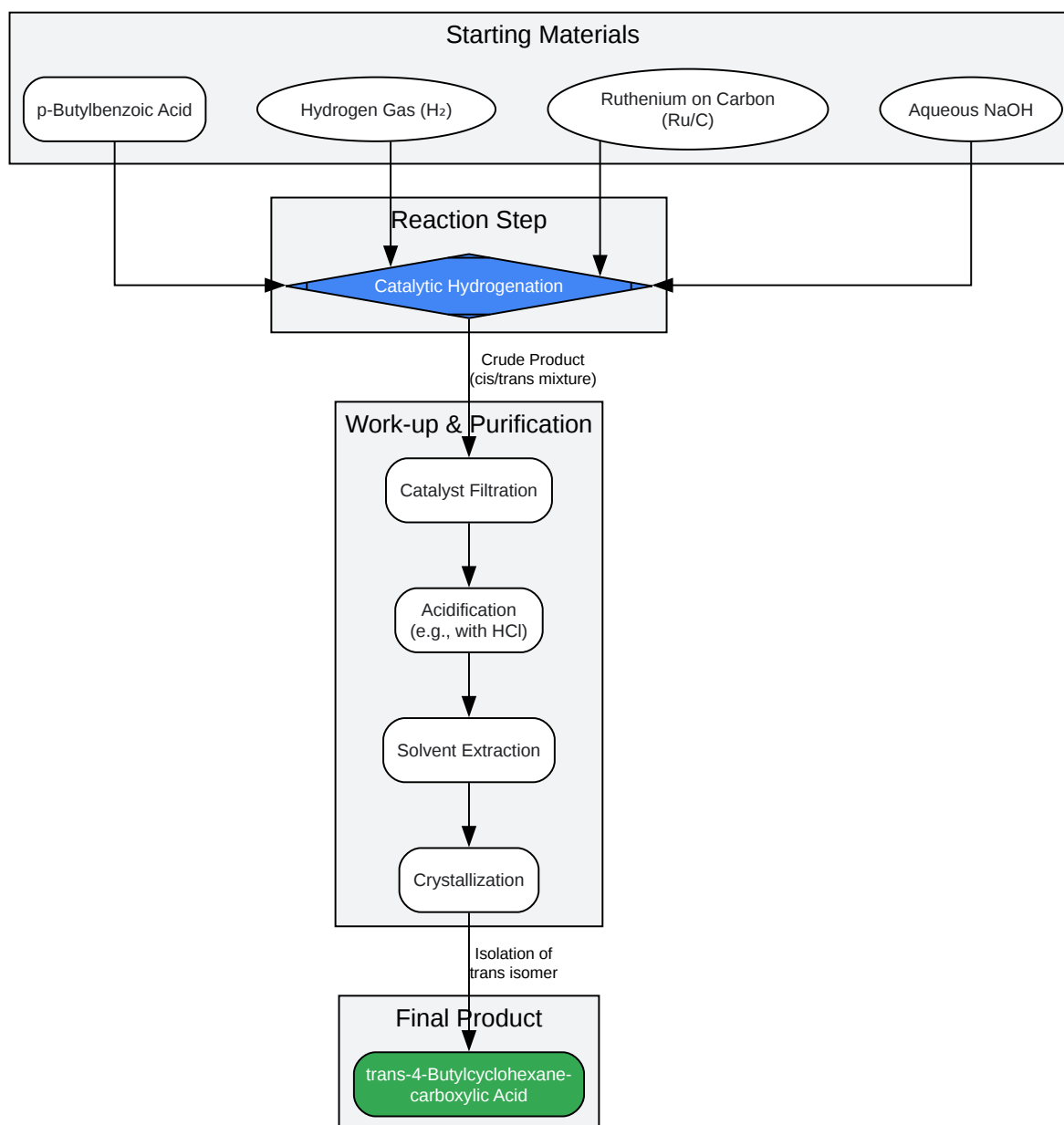
Biological Activity and Signaling Pathway

trans-4-Butylcyclohexanecarboxylic acid (referred to as 4-BCCA in some literature) has been identified as a low-affinity inhibitor of α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic

acid (AMPA) receptors at the transmembrane domain. This suggests potential therapeutic applications in conditions involving excitotoxicity, such as epilepsy.

The AMPA receptor is a key ionotropic glutamate receptor responsible for fast excitatory neurotransmission.[8] Inhibition at the transmembrane domain suggests that **trans-4-Butylcyclohexanecarboxylic acid** may act as a non-competitive antagonist, preventing ion channel opening even when glutamate is bound to the receptor.[9] This modulation can dampen excessive neuronal excitation.





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